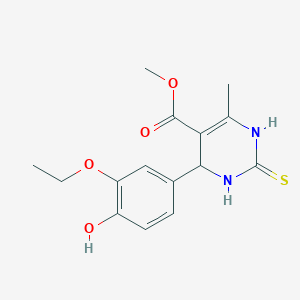![molecular formula C20H18N4O5S B243154 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve memory and cognitive function in preclinical studies.
Mecanismo De Acción
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one works by inhibiting the activity of PDE4, an enzyme that breaks down cAMP in the brain. By inhibiting PDE4, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one increases the levels of cAMP, which in turn activates a signaling pathway that leads to the activation of genes involved in memory and learning processes. This mechanism of action has been validated in preclinical studies and provides a promising target for the development of cognitive enhancers.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of cAMP in the brain, enhanced synaptic plasticity, and improved memory and cognitive function in animal models of cognitive impairment. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its specificity for PDE4, which reduces the risk of off-target effects. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to be effective in improving memory and cognitive function in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Direcciones Futuras
There are several future directions for the development of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and other PDE4 inhibitors as cognitive enhancers. One potential direction is the development of more potent and selective PDE4 inhibitors that can be administered at lower doses. Another direction is the investigation of the long-term effects of PDE4 inhibition on cognitive function and brain health. Finally, the development of combination therapies that target multiple pathways involved in cognitive impairment may provide a more effective treatment option for Alzheimer's disease and other cognitive disorders.
Métodos De Síntesis
The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a pyrazole intermediate. This intermediate is then reacted with phenylhydrazine and methylsulfonyl chloride to form the final product, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been optimized to produce high yields and purity, making it suitable for use in preclinical studies.
Aplicaciones Científicas De Investigación
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related memory decline. In these studies, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to improve memory and cognitive function by increasing the levels of cyclic AMP (cAMP) in the brain. cAMP is a signaling molecule that plays a key role in the regulation of memory and learning processes.
Propiedades
Fórmula molecular |
C20H18N4O5S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O5S/c1-28-14-10-9-12(11-15(14)29-2)17-21-18-16(19(25)22-17)20(30(3,26)27)23-24(18)13-7-5-4-6-8-13/h4-11,23H,1-3H3 |
Clave InChI |
OHILUJNGKWXJGV-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)






![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)